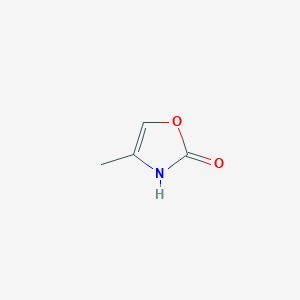
2(3H)-Oxazolone, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 4-methyl-, commonly known as Moxalactam, is a beta-lactam antibiotic that belongs to the group of cephalosporins. It is used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Moxalactam has been widely used in the medical field due to its effectiveness against various bacterial strains.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Significance
2(3H)-Oxazolone, 4-methyl-, falls within the broader class of oxazolone compounds, which are five-membered heterocyclic entities featuring an oxygen and a nitrogen atom. These compounds are synthesized via various routes and are classified into saturated and unsaturated forms. Their significance in scientific research primarily stems from their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, and more (Kushwaha & Kushwaha, 2021). This wide array of activities makes them valuable for the development of new therapeutic agents.
Role in N-Heterocycle Derivatives
The study of N-heterocycle scaffolds, which include oxazolone derivatives, is significant for investigating their biological activity against cancer, infectious diseases, and inflammation. Such studies aim to computationally predict and assess the drug-like properties of these compounds. Selected potent N-heterocycle derivatives have been examined for their pharmacokinetic properties and potential as medicinal agents, indicating a promising direction for future drug discovery (Alghamdi et al., 2022).
Asymmetric Catalysis Applications
Compounds containing chiral oxazoline rings, which include 2(3H)-Oxazolone, 4-methyl-, are extensively applied in asymmetric catalysis due to their modular nature and ready accessibility. These ligands are derived from chiral amino alcohols and have been successful in various metal-catalyzed transformations. The proximity of the enantiocontrolling stereocenter to the metal active site influences the stereochemical outcome of reactions, showcasing their importance in creating enantiomerically pure products (Hargaden & Guiry, 2009).
Eigenschaften
IUPAC Name |
4-methyl-3H-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNXAYRNHOZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Oxazolone, 4-methyl- | |
CAS RN |
125210-03-9 |
Source


|
| Record name | 4-methyl-2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

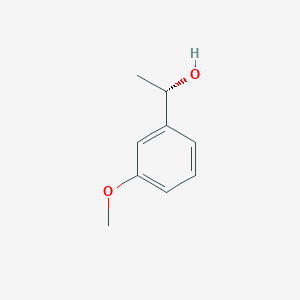
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)

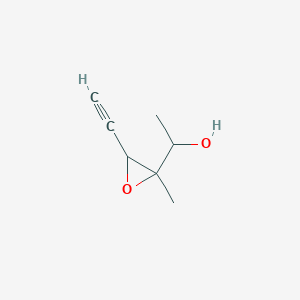
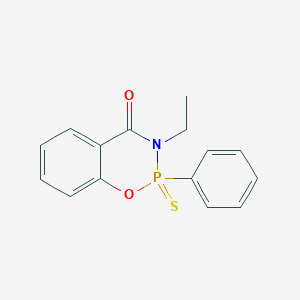

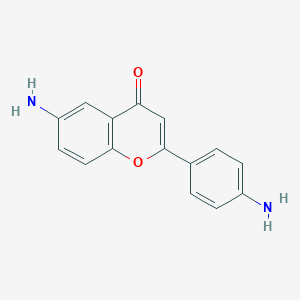
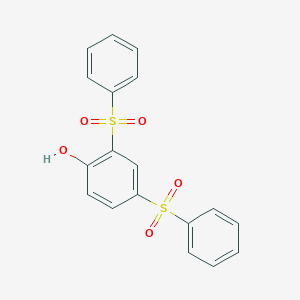

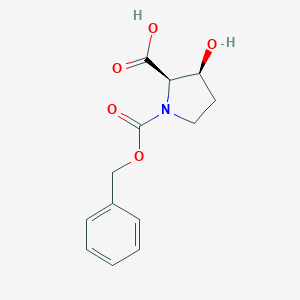
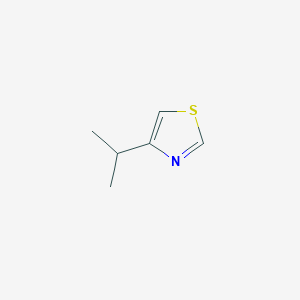
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

